molecular formula C22H22ClFN2O6S B6480559 ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-83-2

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B6480559
CAS No.: 866590-83-2
M. Wt: 496.9 g/mol
InChI Key: QWLGGXGYPBXKHW-UHFFFAOYSA-N
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Description

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C22H22ClFN2O6S and its molecular weight is 496.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0871135 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22ClFN2O6S
  • Molecular Weight : 496.9 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group and halogenated aromatic rings enhance its binding affinity to various enzymes and receptors, potentially modulating their activities.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activities linked to cancer progression, particularly in breast cancer models.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
Ethyl 6...MDA-MB-468 (TNBC)5.2
Ethyl 6...MCF-7 (ER+)19.3
Reference CompoundMDA-MB-468 (TNBC)8.0

In a study evaluating the efficacy of various compounds against the MDA-MB-468 cell line (a triple-negative breast cancer model), ethyl 6... demonstrated a GI50 value of 5.2 µM, indicating potent activity compared to standard treatments like gefitinib.

Synergistic Effects

The compound's potential for synergistic effects when combined with other treatments has been noted. For instance, when used alongside EGFR inhibitors, it showed enhanced efficacy in inhibiting downstream signaling pathways such as Akt phosphorylation.

Case Studies

  • Study on Breast Cancer Cell Lines :
    • A series of experiments were conducted using MDA-MB-468 and MCF-7 cell lines.
    • The results indicated that ethyl 6... not only inhibited cell growth but also induced apoptosis in a dose-dependent manner.
    • The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
  • In Vivo Studies :
    • Preliminary animal studies have shown promising results in tumor reduction when treated with this compound.
    • Further investigations are required to establish its safety profile and therapeutic window in vivo.

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O6S/c1-3-31-18-8-6-5-7-14(18)20-19(21(27)32-4-2)17(25-22(28)26-20)12-33(29,30)13-9-10-16(24)15(23)11-13/h5-11,20H,3-4,12H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGGXGYPBXKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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